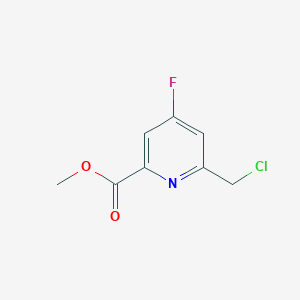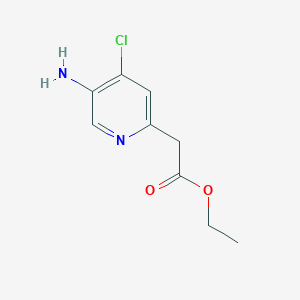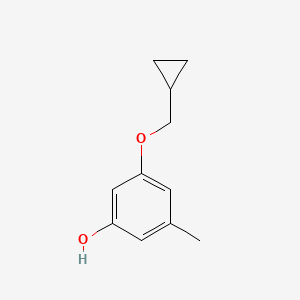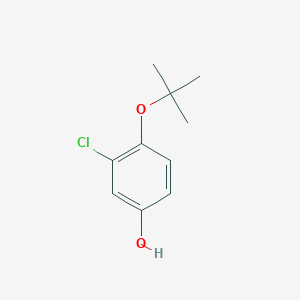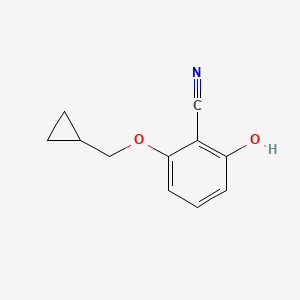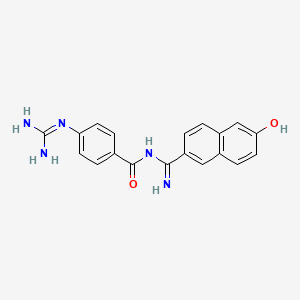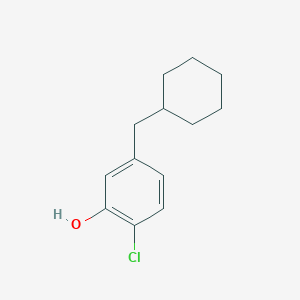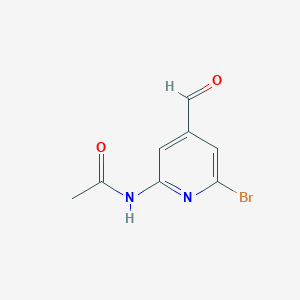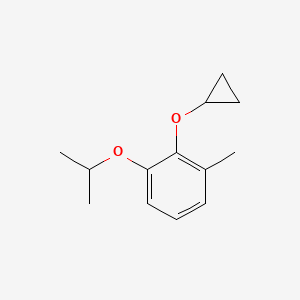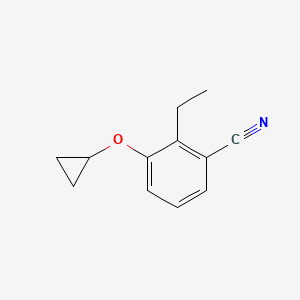![molecular formula C7H11NO4 B14848048 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidine carboxylic acids Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in synthetic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Michael addition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylates, while reduction of the azetidine ring could produce various azetidine derivatives.
科学研究应用
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying protein synthesis and function.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is not fully understood. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The azetidine ring may mimic the structure of natural amino acids, allowing the compound to be incorporated into peptides and proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, with applications in peptide synthesis.
Uniqueness
2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups and azetidine ring make it a versatile compound for various synthetic and research applications.
属性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
2-[2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI 键 |
GZERYUBMFIMTJT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(N1)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


